N-(2-phenylethyl)-4-propylpiperazine-1-carbothioamide
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Overview
Description
N-(2-phenylethyl)-4-propylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenylethyl group and a propyl group, along with a carbothioamide functional group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-4-propylpiperazine-1-carbothioamide typically involves the reaction of 1-(2-phenylethyl)piperazine with propyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to increase reaction rates and reduce side products .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-4-propylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted piperazine derivatives
Scientific Research Applications
N-(2-phenylethyl)-4-propylpiperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-4-propylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide
- N-(2-phenylethyl)-4-piperidinyl]propanamide
- N-(2-phenylethyl)-4-piperidinyl]benzenepropanamide
Uniqueness
N-(2-phenylethyl)-4-propylpiperazine-1-carbothioamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
827595-35-7 |
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Molecular Formula |
C16H25N3S |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
N-(2-phenylethyl)-4-propylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C16H25N3S/c1-2-10-18-11-13-19(14-12-18)16(20)17-9-8-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,17,20) |
InChI Key |
PAUWBPKPTRENGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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